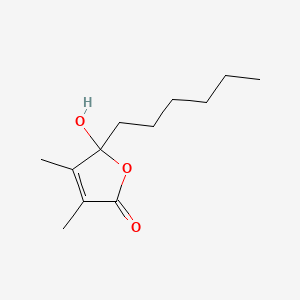
Benzamidine, N-benzyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamidine, N-benzyl-, hydrochloride is an organic compound with the chemical formula C_7H_9ClN_2. It is a white, water-soluble solid that is commonly used in various scientific and industrial applications. The compound is known for its role as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzamidine, N-benzyl-, hydrochloride can be synthesized through the reaction of benzonitrile with dry hydrogen chloride in the presence of absolute ethyl alcohol. The reaction mixture is cooled, and the hydrogen chloride gas is passed through until the desired product is formed . The reaction conditions typically involve maintaining a low temperature to ensure the stability of the intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The product is then purified and crystallized to obtain the final compound in a high-purity form .
Chemical Reactions Analysis
Types of Reactions
Benzamidine, N-benzyl-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted benzamidine compounds .
Scientific Research Applications
Benzamidine, N-benzyl-, hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of benzamidine, N-benzyl-, hydrochloride involves its role as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases. The compound binds to the active site of these enzymes, preventing them from interacting with their natural substrates. This inhibition is reversible, meaning that the compound can be displaced by the natural substrate or other competitive inhibitors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzamidine, N-benzyl-, hydrochloride include:
Benzamidine: An organic compound with the formula C_6H_5C(NH)NH_2, which is also a reversible inhibitor of trypsin and serine proteases.
Benzamide: An organic compound with the formula C_7H_7NO, which is the simplest amide derivative of benzoic acid.
Uniqueness
This compound is unique due to its specific structure and its ability to act as a reversible competitive inhibitor of a wide range of proteolytic enzymes. This makes it particularly valuable in both research and industrial applications where enzyme inhibition is required .
Properties
CAS No. |
1775-71-9 |
|---|---|
Molecular Formula |
C14H15ClN2 |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
N'-benzylbenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C14H14N2.ClH/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12;/h1-10H,11H2,(H2,15,16);1H |
InChI Key |
XCHIQWJYXUSYIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-Phenyl-1-[(e)-phenyldiazenyl]naphthalen-2-amine](/img/structure/B14011285.png)
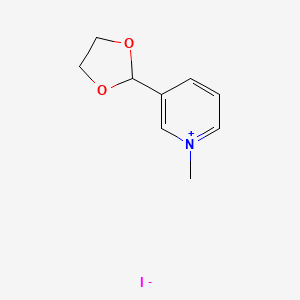
![1-[(3R)-3-[4-amino-3-(2-methyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B14011305.png)
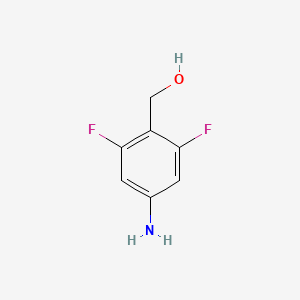
![4,4-Bis(4-{[(2-chlorophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14011318.png)
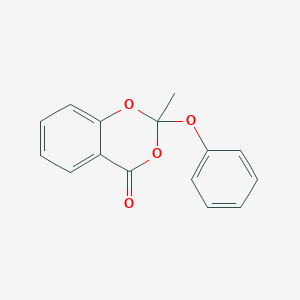
![pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14011331.png)
![6-[(4-Phenyl-1,3-thiazol-2-yl)sulfonyl]quinazoline-2,4-diamine](/img/structure/B14011333.png)
![tert-Butyl (4R)-4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14011338.png)
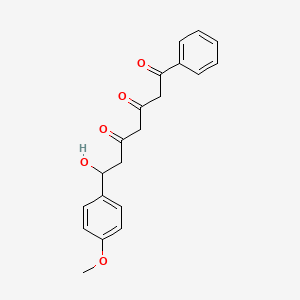
![2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid](/img/structure/B14011348.png)
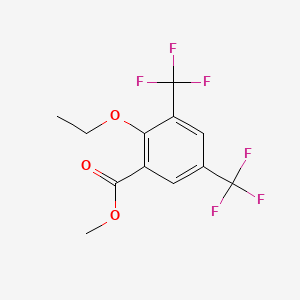
![Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate](/img/structure/B14011354.png)
